MAO-B Isoform Selectivity: 1-(2-Methylquinolin-4-yl)ethanone vs. MAO-A
1-(2-Methylquinolin-4-yl)ethanone demonstrates a substantial selectivity for MAO-B over MAO-A, a profile not observed with simple quinoline or 2-methylquinoline which may inhibit MAO-A [2]. The compound exhibits an IC50 of 666 nM for MAO-B inhibition versus an IC50 of 100,000 nM for MAO-A, representing a >150-fold selectivity for MAO-B [1]. This contrasts with 2-methylquinoline, which has been reported to inhibit MAO-A [2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MAO-B: 666 nM; MAO-A: 100,000 nM |
| Comparator Or Baseline | 2-methylquinoline (MAO-A inhibitor) |
| Quantified Difference | >150-fold selectivity for MAO-B over MAO-A |
| Conditions | Inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay [1] |
Why This Matters
This high isoform selectivity is critical for minimizing off-target effects in research focused on neurological disorders, making the compound a more precise tool than less selective analogs.
- [1] BindingDB BDBM50401986 CHEMBL2203918. IC50 Data for MAO-B (666 nM) and MAO-A (100,000 nM). View Source
- [2] CPRiL. 2-methylquinoline | monoamine oxidase A | Homo sapiens. View Source
